molecular formula C15H17NO4 B2893095 N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)pent-4-enamide CAS No. 2180010-80-2

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)pent-4-enamide

Cat. No. B2893095
M. Wt: 275.304
InChI Key: WHHAPHRETICLQA-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)pent-4-enamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.

Scientific Research Applications

DNA Binding and Antitrypanosomal Activity

The study by Laughton et al. (1995) on 2,5-Bis(4-guanylphenyl)furan, a dicationic minor groove binding drug with structural similarities to N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)pent-4-enamide, demonstrated enhanced DNA-binding affinity and effectiveness against the Pneumocystis carinii pathogen in an immunosuppressed rat model. This suggests potential for research in antitrypanosomal drugs and DNA interaction studies (Laughton et al., 1995).

Synthesis and Biological Activity

Stepanova et al. (2020) developed synthetic approaches to enaminones fused to 1,4-benzothiazin-2-one moiety through the reaction of furan-2,3-diones, indicating interest in furan derivatives for studies on biological activity, chemosensors, and fluorescence. This work suggests avenues for synthesizing novel compounds with potential biological applications (Stepanova et al., 2020).

Catalytic and Synthetic Applications

A study by Paddon-Jones et al. (2001) on the catalytic synthesis of bicyclic gamma-lactones from pent-4-ene-1,3-diols indicates the utility of furan derivatives in accessing structurally complex lactones, which are significant in natural product synthesis and could have implications for pharmaceutical development (Paddon-Jones et al., 2001).

Polymerization and Material Science

Research into the polymerization of furan derivatives, such as the work by Narita et al. (1971) on the reverse Diels-Alder reaction of N-substituted maleimide adducts of furan, opens up potential applications in the development of functional polymers. This indicates the relevance of furan derivatives in creating new materials with specific properties for industrial applications (Narita et al., 1971).

Furan Derivatives in Biorefinery

The catalytic reduction of biomass-derived furanic compounds to produce fuel and chemical feedstocks, as explored by Nakagawa et al. (2013), highlights the role of furan derivatives in sustainable chemistry and biorefinery processes. This research suggests that N-(2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl)pent-4-enamide could be of interest in the development of green chemistry solutions (Nakagawa et al., 2013).

properties

IUPAC Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO4/c1-2-3-6-14(17)16-11-15(18,12-7-9-19-10-12)13-5-4-8-20-13/h2,4-5,7-10,18H,1,3,6,11H2,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHHAPHRETICLQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC(=O)NCC(C1=COC=C1)(C2=CC=CO2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(furan-2-yl)-2-(furan-3-yl)-2-hydroxyethyl]pent-4-enamide

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